molecular formula C10H22N2 B2808992 5-(Piperidin-1-yl)pentan-1-amine CAS No. 70403-69-9

5-(Piperidin-1-yl)pentan-1-amine

Cat. No. B2808992
CAS RN: 70403-69-9
M. Wt: 170.3
InChI Key: PXENHTLQNXTYRL-UHFFFAOYSA-N
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Description

5-(Piperidin-1-yl)pentan-1-amine is an organic compound with the empirical formula C10H22N2 . It has a molecular weight of 170.30 . The compound is a solid in its pure form .


Synthesis Analysis

The synthesis of piperidine derivatives, such as 5-(Piperidin-1-yl)pentan-1-amine, is a significant area of research in organic chemistry . One method involves the use of amines with cyclic ketones and aldehydes in a [5 + 1] aza-Sakurai cyclization . This process includes an intermolecular reaction of imine formation through condensation, followed by intramolecular cyclization .


Molecular Structure Analysis

The molecular structure of 5-(Piperidin-1-yl)pentan-1-amine consists of a piperidine ring attached to a pentyl chain . The piperidine ring is a six-membered heterocycle containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .

Scientific Research Applications

Catalytic Activity

5-(Piperidin-1-yl)pentan-1-amine has been studied for its catalytic activity in chemical reactions. For instance, its dehydration over rare earth oxides has been investigated, revealing that basic rare earth oxides with a cubic bixbyite structure catalyze the conversion of 5-amino-1-pentanol to produce 4-penten-1-amine at high temperatures (Ohta, Yamada, & Sato, 2016).

Chemical Synthesis and Reactions

Research has focused on the formation and conversion of compounds related to 5-(Piperidin-1-yl)pentan-1-amine. One study demonstrated the formation of piperidine from lysine in glucose reaction mixtures, highlighting a potential mechanism for the synthesis of piperidine derivatives (Nikolov & Yaylayan, 2010). Additionally, vapor-phase synthesis of piperidine has been explored over various oxide catalysts, including SiO2, which selectively produced piperidine at 300°C (Tsuchiya et al., 2018).

Corrosion Inhibition

Piperidine derivatives, including compounds related to 5-(Piperidin-1-yl)pentan-1-amine, have been studied for their potential as corrosion inhibitors. A study investigated the interaction of piperine derivatives with iron surfaces, finding that these compounds could act as green corrosion inhibitors (Belghiti et al., 2018).

Pharmaceutical and Biomedical Research

This compound has also been studied in the context of pharmaceutical and biomedical research. For example, it has been used in the synthesis of aminopyrimidine series of 5-HT1A partial agonists, showing potential as a novel agonist (Dounay et al., 2009). Additionally, its derivatives have been evaluated in the context of inhibiting influenza A virus activity (Fytas et al., 2010).

Materials Science

In materials science, 5-(Piperidin-1-yl)pentan-1-amine derivatives have been explored for their properties. For instance, the synthesis and characterization of piperine derivatives, as well as their potential applications, were studied (Ezawa et al., 2020).

Safety And Hazards

The safety data sheet for 5-(Piperidin-1-yl)pentan-1-amine indicates that it may be harmful if swallowed and may cause serious eye damage . It is classified as Acute Tox. 4 Oral - Eye Dam. 1 . Precautionary measures include avoiding dust formation and ensuring adequate ventilation .

Future Directions

Piperidine derivatives, including 5-(Piperidin-1-yl)pentan-1-amine, continue to be a significant area of research due to their wide range of biological activities . Future research may focus on developing more efficient synthesis methods, exploring new chemical reactions, and investigating their potential therapeutic applications .

properties

IUPAC Name

5-piperidin-1-ylpentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c11-7-3-1-4-8-12-9-5-2-6-10-12/h1-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXENHTLQNXTYRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Piperidin-1-yl)pentan-1-amine

CAS RN

70403-69-9
Record name 5-(piperidin-1-yl)pentan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5-Chlorovaleronitrile (10 mmol), 20 mmol of piperidine, 20 mmol of potassium carbonate and a catalytic amount of potassium iodide in 50 ml of ethanol were refluxed for 6 hours. The solvent was removed under reduced pressure, the residue suspended in water and extracted with methylene chloride. The organic layer was purified by column chromatography on silica gel using methylene chloride/methanol/aqueous ammonia (90/10/1) as eluent (Yield: 59%). The product was added dropwise to a suspension of 25 mmol of lithium aluminium hydride in 25 ml of dry tetrahydrofurane at 0° C. After refluxing for 1 hour 10 ml of a saturated solution of sodium/potassium tartrate in water was added dropwise. The residue was filtered off and the filtrate purified by column chromatography on silica gel using methylene chloride/methanol/aqueous ammonia (90/10/1) as eluent. The residue was crystallized with hydrochloric acid from diethyl ether/2-propanol.
Quantity
10 mmol
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20 mmol
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20 mmol
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reactant
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0 (± 1) mol
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reactant
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50 mL
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solvent
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25 mmol
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reactant
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25 mL
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solvent
Reaction Step Two
[Compound]
Name
saturated solution
Quantity
10 mL
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reactant
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sodium potassium tartrate
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0 (± 1) mol
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Citations

For This Compound
2
Citations
Y Zheng, G Wágner, N Hauwert, X Ma… - The Functional Roles of …, 2022 - Springer
The histamine research community has in the last decade been very active and generated a number of exciting new chemical biology tools for the study of histamine receptors, their …
Number of citations: 3 link.springer.com
DV Patel - 2020 - search.proquest.com
Alzheimer's disease (AD), the most common type of dementia, is a progressive neurodegenerative disorder prevalent amongst older populations. Almost 50 million people worldwide …
Number of citations: 0 search.proquest.com

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